4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the quinoline core, along with the triazole and methoxymethyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinoline ring can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Methoxymethyl Group Addition: The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride in the presence of a base.
Final Coupling: The final coupling step involves the reaction of the quinoline derivative with the triazole derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring or the triazole ring, potentially leading to dihydroquinoline or dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the hydroxy and carboxamide groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline or dihydrotriazole derivatives.
Substitution: Various substituted quinoline or triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The triazole ring can interact with various enzymes, potentially inhibiting their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the triazole and methoxymethyl groups, resulting in different biological activities.
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide: Lacks the hydroxy group, affecting its reactivity and interactions with biological targets.
4-hydroxy-N-{4-[1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide: Lacks the methoxymethyl group, which can influence its solubility and bioavailability.
Uniqueness
The presence of both the triazole and methoxymethyl groups, along with the hydroxy and carboxamide functionalities, makes 4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide unique. These groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-28-11-17-23-19(25-24-17)12-6-8-13(9-7-12)22-20(27)15-10-21-16-5-3-2-4-14(16)18(15)26/h2-10H,11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25) |
InChI Key |
YBWYFBHWEKTLKI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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